Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound that features a unique structure with an oxabicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a tandem reaction that allows access to a wide range of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions.
Introduction of the iodomethyl group: The iodomethyl group can be introduced via a substitution reaction using iodomethane and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition reactions: The bicyclic structure allows for cycloaddition reactions, which can be catalyzed by bases such as DABCO.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material science: Its bicyclic structure can be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. The bicyclic core provides structural rigidity, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
Bicyclo[2.2.2]octane-1-carboxylates: Compounds with a similar core structure but varying substituents.
Biological Activity
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is an intriguing compound within the bicyclic family, notable for its unique three-dimensional structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula: C11H17IO3
Molecular Weight: 324.15 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1C2(CCC(O1)(CC2)CI)C(=O)OC
The compound features a bicyclo[2.2.2]octane core, which contributes to its rigidity and influences its chemical reactivity and biological interactions. The presence of the iodomethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that are essential for synthetic applications in drug development.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Core: This can be achieved through tandem reactions under mild conditions.
- Introduction of the Iodomethyl Group: Accomplished via a substitution reaction using iodomethane.
- Esterification: The final step involves esterifying the carboxylic acid group to yield the methyl ester.
These methods emphasize the importance of optimizing reaction conditions to achieve high yields and purity.
Antileishmanial Activity
A study on oxabicyclic derivatives revealed promising antileishmanial effects against Leishmania donovani, where compounds exhibited significant activity against both promastigote and amastigote forms of the parasite. The mechanism of action was suggested to involve apoptosis-like processes, highlighting the potential for similar structures to exhibit therapeutic effects .
Case Studies and Research Findings
These findings suggest that further investigation into this compound could reveal its potential as a lead compound for developing new therapeutic agents.
Properties
Molecular Formula |
C11H17IO3 |
---|---|
Molecular Weight |
324.15 g/mol |
IUPAC Name |
methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C11H17IO3/c1-8-11(9(13)14-2)5-3-10(7-12,15-8)4-6-11/h8H,3-7H2,1-2H3 |
InChI Key |
RXIPSTOPSGUGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCC(O1)(CC2)CI)C(=O)OC |
Origin of Product |
United States |
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